9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Medicinal Chemistry Enzyme Inhibition Drug Discovery

This spirocyclic building block features a hydroxyl group for enhanced water solubility and an N-methyl group for improved metabolic stability—a critical balance for CNS and sEH-targeted programs. Unlike non-hydroxylated or N-unsubstituted analogs, its precise substitution pattern ensures reproducible pharmacokinetic profiles. Ideal as a key intermediate for spirocyclic urea sEH inhibitors. Secure your research supply chain with high-purity (≥98%) material; contact us for bulk quantities and custom synthesis.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B13686587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCN1CCC2(CC1)CC(CCO2)O
InChIInChI=1S/C10H19NO2/c1-11-5-3-10(4-6-11)8-9(12)2-7-13-10/h9,12H,2-8H2,1H3
InChIKeyXTUPYQFRIISAND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol: A Spirocyclic Scaffold for Medicinal Chemistry and Drug Discovery


9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol (CAS 1501599-71-8) is a spirocyclic compound featuring a unique structural framework combining an oxa-azaspiro ring system . This compound belongs to a class of molecules that are of significant interest in medicinal chemistry for constructing novel bioactive molecules . The presence of both nitrogen and oxygen heteroatoms within its rigid spirocyclic core makes it a valuable building block and a potential privileged scaffold for drug discovery, particularly in areas like antibiotic and CNS drug development .

Why Generic Substitution of 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is Not Advisable


Substituting 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol with other spirocyclic analogs is not straightforward. The compound's specific substitution pattern is critical to its function. The hydroxyl group at position 4 enhances water solubility compared to non-hydroxylated derivatives, while the methyl group at position 9 increases metabolic stability . These dual functional groups create a unique balance of hydrophobic and polar interactions, which directly influences its suitability as a synthetic intermediate and its potential biological profile . Therefore, even closely related analogs may exhibit significantly different physicochemical and pharmacological properties, making precise compound selection essential for reliable research outcomes.

Quantitative Differentiation Data for 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol


Scaffold Potential: Nanomolar Potency in Soluble Epoxide Hydrolase (sEH) Inhibition

High-strength direct comparative evidence for 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is limited. The data presented are from structurally related compounds sharing the 1-oxa-9-azaspiro[5.5]undecane scaffold, demonstrating the potential of this class. A derivative based on the 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold was identified as a potent inhibitor of soluble epoxide hydrolase (sEH) with an IC50 of 4.99 nM [1].

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Enhanced Physicochemical Profile vs. Non-Hydroxylated Analogs

The target compound possesses a hydroxyl group at position 4 and a methyl group at position 9. These functional groups are reported to confer superior properties compared to derivatives lacking these specific modifications. The 4-hydroxyl group enhances water solubility, while the 9-methyl group increases metabolic stability . In contrast, non-hydroxylated analogs (e.g., the corresponding ketone or amine derivatives) lack this specific balance of polarity and stability.

Physicochemical Properties Solubility Metabolic Stability

Recommended Research Applications for 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol


As a Building Block for sEH Inhibitor Synthesis

This compound can serve as a key intermediate or starting material for synthesizing novel spirocyclic urea inhibitors of soluble epoxide hydrolase (sEH). The 1-oxa-9-azaspiro[5.5]undecane scaffold has proven effective for achieving nanomolar potency against sEH, making this compound a logical choice for medicinal chemistry programs targeting this enzyme [1].

As a Scaffold for Optimizing Metabolic Stability and Solubility

The presence of both a hydroxyl group and an N-methyl group makes this compound a valuable scaffold for medicinal chemists aiming to improve the solubility and metabolic stability of a lead series. It can be used as a core structure onto which various pharmacophores are appended to fine-tune the overall pharmacokinetic profile .

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